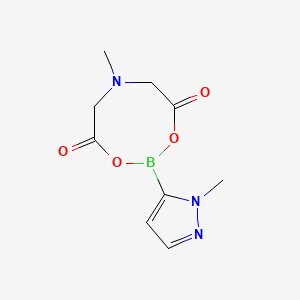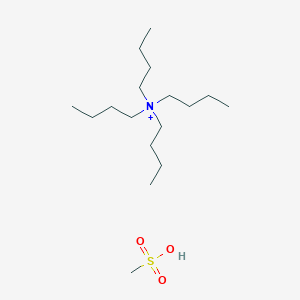
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid is a compound of significant interest in various scientific fields. This compound is characterized by its unique isotopic labeling, which includes nitrogen-15 and carbon-13. These isotopic labels make it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed studies of molecular structures and dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes into the desired positions within the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydroxide ions (OH-) in aqueous solutions or amines (NH2-) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen and carbon atoms in biological systems.
Medicine: Investigated for its potential role in drug development and metabolic pathway analysis.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy or mass spectrometry. The isotopic labels allow researchers to monitor the movement and transformation of the compound within biological systems, providing insights into metabolic processes and molecular interactions.
Comparación Con Compuestos Similares
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Similar in structure but lacks the isotopic labeling.
Ethyl acetoacetate: Used in similar research applications but differs in its chemical structure and properties.
Uniqueness: The primary uniqueness of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various scientific studies.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,6+1 |
Clave InChI |
ZDXPYRJPNDTMRX-UWTFFFEOSA-N |
SMILES isomérico |
C(CC(=O)N)[13C@@H](C(=O)O)[15NH2] |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


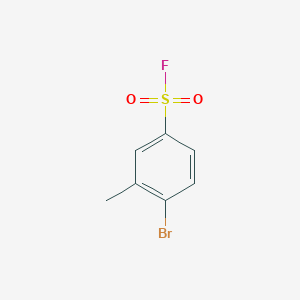
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)


![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
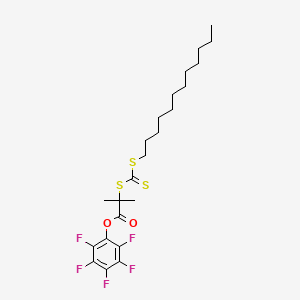
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
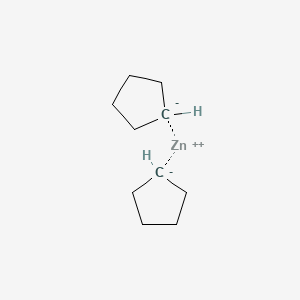
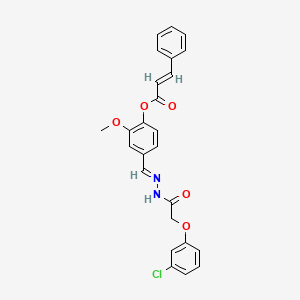
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
